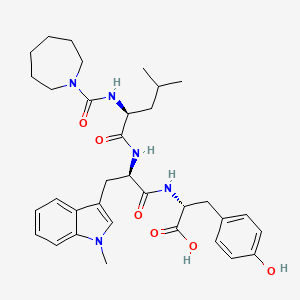
PD 151,242
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]PD151242 is a selective radioligand for human endothelin ETA receptors. It is used extensively in scientific research to study the binding characteristics and distribution of ETA receptors in various tissues. The compound is radiolabeled with iodine-125, which allows for precise tracking and quantification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [125I]PD151242 involves the iodination of the precursor compound PD151242. The iodination process typically uses iodine-125 in the presence of an oxidizing agent such as chloramine-T or iodogen. The reaction is carried out under mild conditions to ensure the integrity of the compound .
Industrial Production Methods: Industrial production of [125I]PD151242 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production is carried out in specialized facilities equipped to handle radioactive materials safely .
Types of Reactions:
Oxidation: [125I]PD151242 can undergo oxidation reactions, particularly during the iodination process.
Substitution: The iodination of PD151242 is a substitution reaction where iodine-125 replaces a hydrogen atom on the precursor molecule.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, iodogen.
Solvents: Typically, organic solvents such as methanol or ethanol are used.
Conditions: Reactions are carried out at room temperature to maintain the stability of the compound
Major Products:
Scientific Research Applications
[125I]PD151242 is widely used in scientific research, particularly in the fields of pharmacology and physiology. Its applications include:
Receptor Binding Studies: Used to characterize the binding properties of ETA receptors in various tissues.
Tissue Distribution Studies: Helps in mapping the distribution of ETA receptors in different organs.
Drug Development: Assists in the development of new drugs targeting ETA receptors by providing insights into receptor-ligand interactions
Mechanism of Action
[125I]PD151242 exerts its effects by binding selectively to endothelin ETA receptors. The binding is reversible and occurs with high affinity. The compound acts as a functional antagonist, causing a rightward shift in the dose-response curve of endothelin-1, a natural ligand for ETA receptors. This indicates that [125I]PD151242 competes with endothelin-1 for binding to the receptor, thereby inhibiting its effects .
Comparison with Similar Compounds
BQ123: Another selective antagonist for ETA receptors.
FR139317: A selective ETA receptor antagonist with similar binding properties.
Comparison:
Selectivity: [125I]PD151242 is highly selective for ETA receptors, similar to BQ123 and FR139317.
Binding Affinity: [125I]PD151242 has a high binding affinity for ETA receptors, comparable to BQ123 and FR139317.
Radiolabeling: The unique feature of [125I]PD151242 is its radiolabeling with iodine-125, which allows for precise tracking and quantification in biological systems, a feature not present in BQ123 and FR139317
Properties
CAS No. |
155561-67-4 |
|---|---|
Molecular Formula |
C34H45N5O6 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C34H45N5O6/c1-22(2)18-27(37-34(45)39-16-8-4-5-9-17-39)31(41)35-28(20-24-21-38(3)30-11-7-6-10-26(24)30)32(42)36-29(33(43)44)19-23-12-14-25(40)15-13-23/h6-7,10-15,21-22,27-29,40H,4-5,8-9,16-20H2,1-3H3,(H,35,41)(H,36,42)(H,37,45)(H,43,44)/t27-,28+,29+/m0/s1 |
InChI Key |
JVILFANCFWZBFU-ZGIBFIJWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |
Key on ui other cas no. |
155561-67-4 |
sequence |
LXY |
Synonyms |
N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp N-((hexahydro-1-azepinyl)carbonyl)-leucyl(1-methyl)-tryptophyl-tryptophan PD 151,242 PD 151242 PD-151,242 PD-151242 PD151242 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















